6-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Overview
Description
6-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a formyl group, a methyl group, and a dioxaborolane group
Preparation Methods
The synthesis of 6-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves nucleophilic and amidation reactions. The starting materials and specific reaction conditions can vary, but a common approach involves the use of boronic acid derivatives and pyridine intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The dioxaborolane group can participate in Suzuki coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of enzyme inhibitors or specific ligand drugs.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would depend on the specific enzyme or biological pathway being targeted .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with boronic acid or dioxaborolane groups. For example:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with a fluorine atom instead of a formyl group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a dioxaborolane group attached to an aniline ring instead of a pyridine ring.
Properties
Molecular Formula |
C14H19BN2O4 |
---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
6-formyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)10-6-9(12(19)16-5)7-17-11(10)8-18/h6-8H,1-5H3,(H,16,19) |
InChI Key |
MJASOVYPJHXZJM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C=O)C(=O)NC |
Origin of Product |
United States |
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